molecular formula C10H11NO3 B8504933 N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide

Cat. No. B8504933
M. Wt: 193.20 g/mol
InChI Key: DXLDFWAWEWOKIW-UHFFFAOYSA-N
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Patent
US07772267B2

Procedure details

Compound 8C was prepared from 8B by procedures analogous to those described in Experiment 3A and 2A.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:13]2[O:12][CH2:11][CH2:10][O:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.C1C2C(=C(N[C:24](=[O:26])[CH3:25])C=CC=2)CC1.C1(NC(=O)C)C2CCCCC=2C=CC=1>>[O:9]1[C:8]2[CH:7]=[CH:6][CH:5]=[C:4]([NH:1][C:24](=[O:26])[CH3:25])[C:13]=2[O:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2OCCOC21
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=C(C=CC=C12)NC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2CCCCC12)NC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCOC2=C1C=CC=C2NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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